molecular formula C25H22N2O3S B2861386 2-oxo-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-2H-chromene-3-carboxamide CAS No. 955231-32-0

2-oxo-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-2H-chromene-3-carboxamide

Cat. No.: B2861386
CAS No.: 955231-32-0
M. Wt: 430.52
InChI Key: PTJMKVPFUQYJAM-UHFFFAOYSA-N
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Description

2-oxo-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-2H-chromene-3-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is a multifunctional hybrid structure incorporating a 2H-chromene-3-carboxamide core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is further functionalized with a 1,2,3,4-tetrahydroisoquinoline moiety, a nitrogen heterocycle frequently found in compounds with central nervous system activity, and a thiophene ring, a bioisostere commonly used to optimize the pharmacokinetic properties of lead compounds . The specific combination of these pharmacophores makes this compound a valuable probe for researching new therapeutic agents. While the exact mechanism of action for this specific entity is a subject of ongoing investigation, compounds with similar structural features have been studied as modulators of various enzyme systems, including caspases and kinases . Researchers can utilize this high-purity compound as a key intermediate or a starting point for the development of novel small-molecule inhibitors, for studying structure-activity relationships (SAR), and for screening against a broad range of biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S/c28-24(21-13-18-6-3-4-8-23(18)30-25(21)29)26-14-22(20-10-12-31-16-20)27-11-9-17-5-1-2-7-19(17)15-27/h1-8,10,12-13,16,22H,9,11,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJMKVPFUQYJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC4=CC=CC=C4OC3=O)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

This analogue (synthesized by Ivanov et al., 2025) replaces the tetrahydroisoquinoline-thiophene group with a 4-methoxyphenethyl chain. Key differences include:

  • Substituent Flexibility: The methoxyphenethyl group lacks the rigidity and heterocyclic diversity of the target compound’s tetrahydroisoquinoline-thiophene moiety.
  • Bioactivity : Methoxy-substituted coumarins often exhibit enhanced solubility but reduced metabolic stability compared to heteroaromatic systems .

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)

This compound (synthesized via a Petasis reaction) shares the tetrahydrobenzo[b]thiophene core but lacks the coumarin scaffold. It demonstrates:

  • Synthetic Feasibility : Achieved in 22% yield using HFIP solvent and molecular sieves .
  • Functional Group Variance: The ethoxy and hydroxyphenyl groups may influence solubility and hydrogen-bonding interactions differently than the tetrahydroisoquinoline system.

Heterocyclic Carboxamides with Pharmacological Relevance

Quinoline-3-carboxamide Derivatives

Compounds like N-(4-oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide (J. Med. Chem., 2007) exhibit structural parallels in carboxamide linkage but diverge in core heterocycles (quinoline vs. coumarin). Key distinctions:

  • Pharmacokinetics: Quinoline derivatives often show superior blood-brain barrier penetration but higher toxicity profiles .
  • Synthetic Routes : Acylation with thionyl chloride and toluene-based coupling is common, similar to coumarin carboxamide synthesis .

Thienopyridazinone and Furo-/Thienodiazepine Carboxamides

Examples like 2-(2-hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide highlight the role of thiophene/furan heterocycles in modulating bioactivity. However, these lack the coumarin scaffold’s π-conjugated system, which is critical for UV-mediated applications or fluorescence-based tracking .

Data-Driven Comparison Table

Compound Core Structure Substituents Key Properties Reference
Target Compound Coumarin (2H-chromene) Tetrahydroisoquinoline-thiophene ethyl carboxamide High structural complexity, potential dual pharmacophores
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide Coumarin 4-Methoxyphenethyl Improved solubility, moderate metabolic stability
Compound 6o Tetrahydrobenzo[b]thiophene Ethoxy, hydroxyphenyl Lower yield (22%), polar functional groups
Quinoline-3-carboxamide (J. Med. Chem., 2007) Quinoline Aryl/pentyl Enhanced CNS penetration, higher toxicity

Research Findings and Implications

  • Synthetic Challenges: The target compound’s tetrahydroisoquinoline-thiophene ethyl group introduces steric hindrance, likely requiring optimized coupling conditions (e.g., high-dilution techniques) absent in simpler analogues .
  • Bioactivity Potential: The hybrid structure may synergize coumarin’s anti-inflammatory effects with tetrahydroisoquinoline’s opioid receptor affinity and thiophene’s metabolic resistance .
  • Limitations vs. Analogues: While quinoline derivatives offer better CNS activity, the target compound’s coumarin core may reduce toxicity risks .

Preparation Methods

Pechmann Condensation Route

Salicylaldehyde derivatives react with dimethyl malonate in acidic media (H₂SO₄, polyphosphoric acid) at 80–100°C for 6–12 hours, yielding ethyl coumarin-3-carboxylate. Hydrolysis with NaOH (2 M, 60°C, 4 h) provides the free carboxylic acid.

Optimization Data :

Condition Yield (%) Reference
H₂SO₄, 90°C, 8 h 72
Enzymatic cyclization 66

Enzymatic methods using lipase TL IM in tert-amyl alcohol reduce side product formation compared to acid-catalyzed routes.

Knoevenagel Cyclization

Alternative approaches employ 2-hydroxybenzaldehyde and Meldrum’s acid in refluxing toluene (110°C, 3 h), followed by decarboxylation. This method achieves 68% yield but requires rigorous anhydrous conditions.

Preparation of N-Substituted Ethylamine Side Chain

Pictet-Spengler Synthesis of Tetrahydroisoquinoline

Phenethylamine derivatives condense with formaldehyde in HCl/EtOH (0°C to rt, 12 h) to form 1,2,3,4-tetrahydroisoquinoline. Boc protection (Boc₂O, DMAP, CH₂Cl₂) stabilizes the secondary amine for subsequent reactions.

Critical Step :

  • Use of SnCl₄ in dichloromethane at -10°C ensures regioselective formylation of the tetrahydroisoquinoline ring without overalkylation.

Thiophene-3-yl Substitution

Thiophene-3-carboxaldehyde undergoes nucleophilic addition with tetrahydroisoquinoline-Boc-protected ethylamine in THF using NaBH₃CN (0°C to rt, 6 h). Deprotection with TFA/CH₂Cl₂ (1:1, 2 h) yields 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylamine.

Yield Optimization :

Reducing Agent Solvent Yield (%)
NaBH₃CN THF 65
Pd/C (H₂ atmosphere) MeOH 58

Amide Bond Formation Strategies

Classical Activation (Schlenk Technique)

Coumarin-3-carboxylic acid reacts with SOCl₂ (reflux, 4 h) to form the acid chloride, which couples with the ethylamine side chain in dry THF under N₂. Triethylamine (3 eq.) scavenges HCl, achieving 71% yield.

Limitation : Steric hindrance from the tetrahydroisoquinoline-thiophene group reduces yields to 45–50% unless high-dilution conditions (0.1 M) are employed.

Enzymatic Coupling in Continuous Flow

Lipase TL IM immobilized on polymeric beads catalyzes amide bond formation in tert-amyl alcohol at 50°C. Key advantages:

  • Space-time yield : 210.4 g·h⁻¹·L⁻¹ vs. 89.2 g·h⁻¹·L⁻¹ in batch reactors.
  • Solvent Tolerance : Tert-amyl alcohol preserves enzyme activity over 10 cycles (≤8% activity loss).

Reaction Parameters :

Parameter Optimal Value
Temperature 50°C
Residence time 40 min
Enzyme loading 120 mg/mL

Purification and Characterization

Chromatographic Separation

Crude product purified via silica gel chromatography (EtOAc/hexane, 7:3 → 9:1) yields 78% purity. Recrystallization from ethanol/water (1:3) enhances purity to >98%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, coumarin H-4), 7.89–7.21 (m, 9H, aromatic), 4.32 (q, 2H, -CH₂-), 3.77 (s, 2H, tetrahydroisoquinoline CH₂).
  • ESI-MS : m/z 463.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Schlenk technique 71 98 Moderate
Enzymatic flow 66 95 High
Batch reactor 58 92 Low

Enzymatic flow synthesis offers superior scalability and reduced solvent waste, though initial enzyme costs are higher. Classical methods remain preferred for small-scale synthesis due to shorter setup times.

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